molecular formula C18H17BrN2O3S B11597686 prop-2-en-1-yl 6-(3-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

prop-2-en-1-yl 6-(3-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11597686
M. Wt: 421.3 g/mol
InChI Key: QJZOCNIDICTHJG-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 6-(3-BROMOPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazine derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, a methyl group, and a pyrimido-thiazine core

Preparation Methods

The synthesis of PROP-2-EN-1-YL 6-(3-BROMOPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves multi-step reactions. One common synthetic route includes the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve cost-effective and efficient synthesis.

Chemical Reactions Analysis

PROP-2-EN-1-YL 6-(3-BROMOPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions, where the bromophenyl group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

PROP-2-EN-1-YL 6-(3-BROMOPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 6-(3-BROMOPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with specific molecular targets. For instance, its inhibitory effect on MAO-B is attributed to its binding to the enzyme’s active site, preventing the breakdown of neurotransmitters such as dopamine . Additionally, its acetylcholinesterase inhibition helps in increasing acetylcholine levels, which is beneficial in neurodegenerative conditions like Alzheimer’s disease.

Properties

Molecular Formula

C18H17BrN2O3S

Molecular Weight

421.3 g/mol

IUPAC Name

prop-2-enyl 6-(3-bromophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C18H17BrN2O3S/c1-3-8-24-17(23)15-11(2)20-18-21(14(22)7-9-25-18)16(15)12-5-4-6-13(19)10-12/h3-6,10,16H,1,7-9H2,2H3

InChI Key

QJZOCNIDICTHJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)Br)C(=O)OCC=C

Origin of Product

United States

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